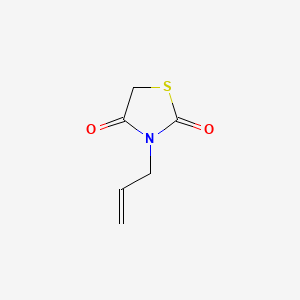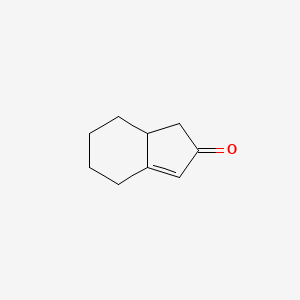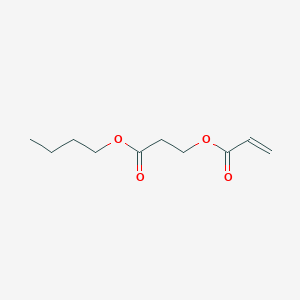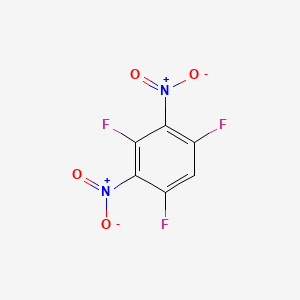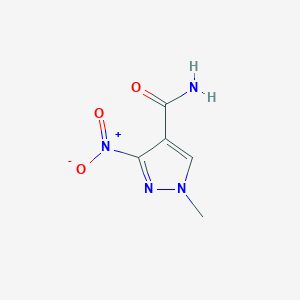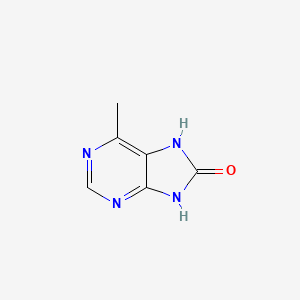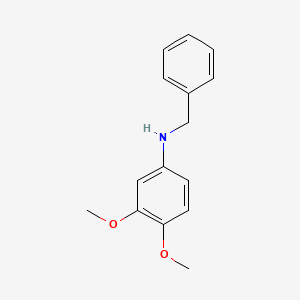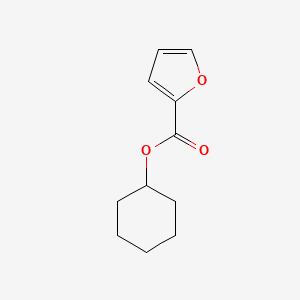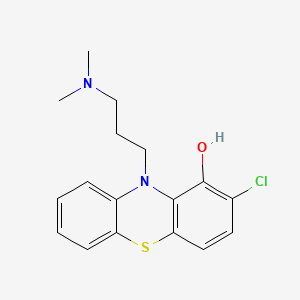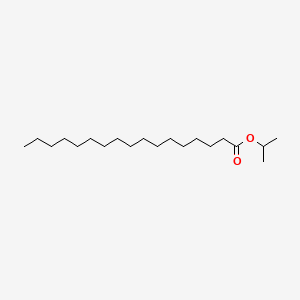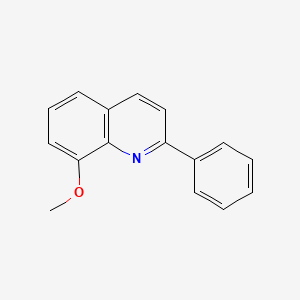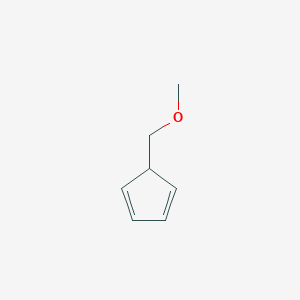
5-(Methoxymethyl)cyclopenta-1,3-diene
Overview
Description
“5-(Methoxymethyl)cyclopenta-1,3-diene” is a derivative of cyclopenta-1,3-diene . Cyclopenta-1,3-diene is an organic compound with the formula C5H6 . It is a colorless liquid with a strong and unpleasant odor . At room temperature, this cyclic diene dimerizes over the course of hours to give dicyclopentadiene via a Diels–Alder reaction . This dimer can be restored by heating to give the monomer .
Scientific Research Applications
Diels-Alder Reactions
5-(Methoxymethyl)cyclopenta-1,3-diene is notably involved in Diels-Alder reactions. For instance, it shows a significant preference for syn addition with less encumbered dienophiles, indicating a unique conformational difference in its transition state relative to other substituents. This property is particularly significant in understanding facial selectivity in Diels-Alder reactions of 1,3-cyclopentadienes substituted at C-5 by various alkyl groups (Letourneau, Wellman, & Burnell, 1997).
Thermochemistry in Combustion Modeling
5-(Methoxymethyl)cyclopenta-1,3-diene derivatives are significant in the field of combustion modeling. Studies focus on the thermochemistry of these derivatives, providing essential data for gas-phase thermochemical properties. This information is crucial for understanding various combustion processes and chemical kinetics (Catoire, Swihart, Gaïl, & Dagaut, 2003).
Synthesis of Cyclopentadiene Derivatives
The compound plays a role in the synthesis of various cyclopentadiene derivatives. Techniques include the intramolecular Diels-Alder reaction of derivatives generated in situ from other compounds, leading to the production of several useful intermediates and end products (Ohkita, Nishizawa, Tsuji, & Nishida, 1993).
Photoluminescence Properties
The study of photoluminescence properties in cyclopentadiene derivatives, including those related to 5-(Methoxymethyl)cyclopenta-1,3-diene, is pivotal in the development of materials with specific optical properties. These studies provide insights into solvent-dependent fluorescence emissions and aggregation-induced emission enhancement characteristics (Zhang et al., 2013).
properties
IUPAC Name |
5-(methoxymethyl)cyclopenta-1,3-diene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-8-6-7-4-2-3-5-7/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFOWKSBHNPXRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1C=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20502112 | |
| Record name | 5-(Methoxymethyl)cyclopenta-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20502112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methoxymethyl)cyclopenta-1,3-diene | |
CAS RN |
39872-54-3 | |
| Record name | 5-(Methoxymethyl)cyclopenta-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20502112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




